

E-Cefdinir Reference Standard: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: **E-Cefdinir**

Cat. No.: **B193777**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential physicochemical properties of the **E-Cefdinir** reference standard. **E-Cefdinir**, the (E)-isomer of the third-generation cephalosporin antibiotic Cefdinir, is a critical related compound monitored during the quality control of Cefdinir drug substances and products. Understanding its properties is paramount for analytical method development, validation, and stability studies.

Chemical and Physical Identity

E-Cefdinir, chemically known as (6R,7R)-7-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a geometric isomer of Cefdinir.^[1] While much of the publicly available data pertains to Cefdinir (the Z-isomer), this guide consolidates known information for the E-isomer where available.

Table 1: General Information

Property	Value	Source(s)
Chemical Name	(6R,7R)-7-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	[1]
Synonyms	Cefdinir Impurity G, (E)-Cefdinir	[1]
CAS Number	178601-88-2	[2]
Molecular Formula	C ₁₄ H ₁₃ N ₅ O ₅ S ₂	[1] [2]
Molecular Weight	395.41 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder (data for Cefdinir)	[3]

Physicochemical Properties

The physicochemical characteristics of a reference standard are fundamental to its proper handling, storage, and use in analytical testing.

Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	>135 °C (data for Cefdinir)	[4]
pKa	3.35 (acidic), 9.7 (data for Cefdinir)	[4] [5]
LogP	-3.47 (data for Cefdinir)	[4]

Solubility Profile

The solubility of Cefdinir is highly pH-dependent, and the E-isomer is expected to exhibit similar behavior.[\[6\]](#)

Table 3: Solubility Data for Cefdinir

Solvent/Medium	Solubility	Source(s)
Water	Insoluble (0.46 mg/mL)	[6]
0.1 M HCl	Slightly soluble (1.56 mg/mL)	[6]
pH 4.0 Acetate Buffer	Insoluble (0.72 mg/mL)	[6]
pH 7.0 Phosphate Buffer	Sparingly soluble	[5]
pH 7.4 Phosphate Buffer	Sparingly soluble (21 mg/mL)	[6]
Methanol	0.19 mg/mL	[6]
Acetonitrile	<0.01 mg/mL	[6]
DMSO	>350 mg/mL	[6]

Spectroscopic Properties

UV-Visible spectroscopy is a key identification technique.

Table 4: UV Absorption Data for Cefdinir

Solvent	λ_{max} (nm)	Source(s)
pH 7.0 Phosphate Buffer	223, 286	[5]
Methanol	224, 288	[7]

Polymorphism

Cefdinir is known to exist in multiple polymorphic forms, which can impact its stability and dissolution.[8][9] The specific polymorphic form of an **E-Cefdinir** reference standard should be characterized and documented.

Experimental Protocols

Accurate characterization of the **E-Cefdinir** reference standard relies on robust analytical methods. Below are representative protocols derived from published methods for Cefdinir and its related substances.[10][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

This method is suitable for determining the purity of the **E-Cefdinir** reference standard and for resolving it from Cefdinir and other related substances.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Develosil C18, 4.6 mm x 15 cm, 5 μ m packing (or equivalent).[\[12\]](#)
- Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile). The exact composition and gradient program should be optimized to achieve adequate separation. For example, a mixture of acetonitrile and phosphate buffer at pH 3 (40:60 ratio) has been reported.[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)[\[12\]](#)
- Column Temperature: 40 °C.[\[12\]](#)
- Detection Wavelength: 254 nm.[\[11\]](#)
- Injection Volume: 10 μ L.[\[12\]](#)
- Standard and Sample Preparation: Accurately weigh and dissolve the **E-Cefdinir** reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

UV-Visible Spectrophotometry for Identification

This protocol provides a method for confirming the identity of the **E-Cefdinir** reference standard based on its UV absorption spectrum.

- Instrumentation: A calibrated UV-Visible spectrophotometer.
- Solvent: 0.1 M Phosphate Buffer, pH 7.0.[\[3\]](#)
- Procedure:

- Prepare a solution of the **E-Cefdinir** reference standard in the solvent at a concentration of approximately 10 µg/mL (1 in 100,000).[3]
- Scan the solution from 200 to 400 nm, using the solvent as a blank.
- The resulting spectrum should be compared to a previously established reference spectrum for **E-Cefdinir**. The absorption maxima should be consistent with known values for Cefdinir (approximately 223 nm and 286 nm), though slight shifts for the E-isomer are possible.[5]

Visualized Workflows

Reference Standard Qualification Workflow

The following diagram illustrates a typical workflow for the qualification of a new batch of **E-Cefdinir** reference standard.

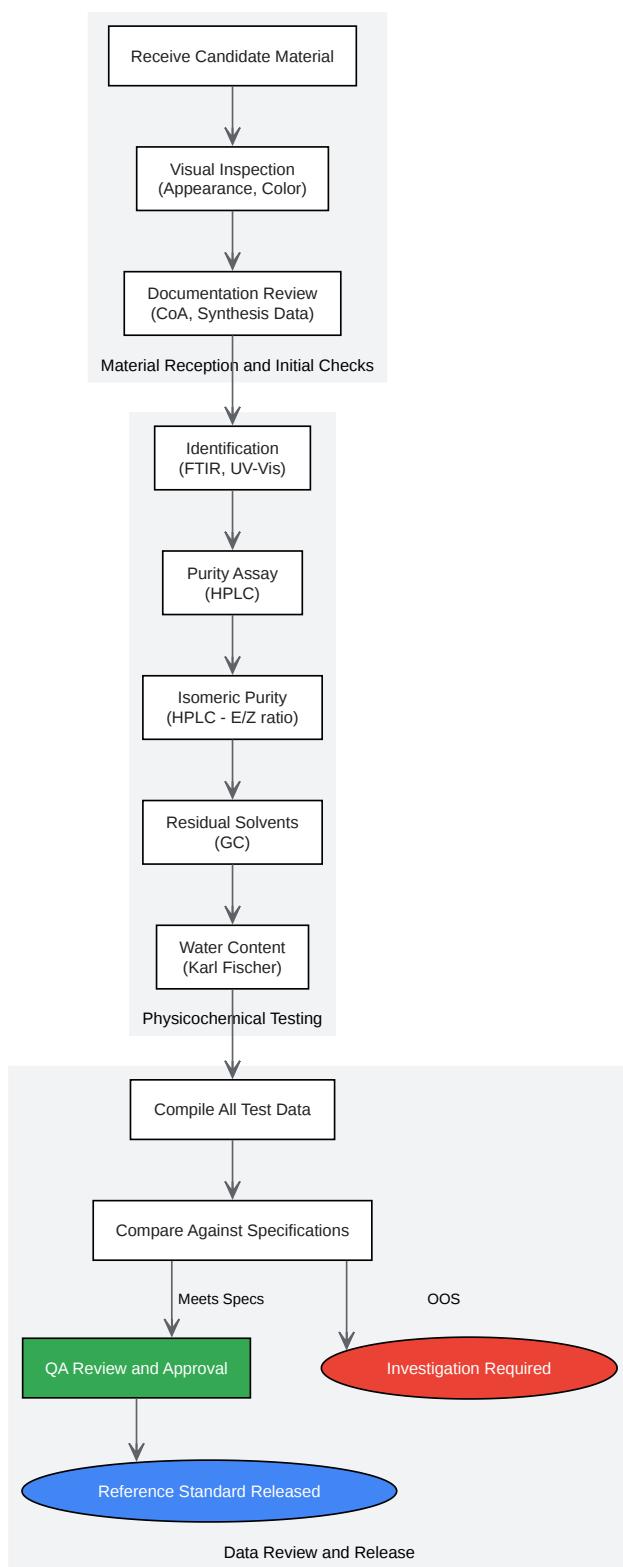


Figure 1: E-Cefdinir Reference Standard Qualification Workflow

[Click to download full resolution via product page](#)Caption: Figure 1: **E-Cefdinir Reference Standard Qualification Workflow.**

Stability Study Logical Flow

This diagram outlines the logical flow for conducting a stability study on the **E-Cefdinir** reference standard.

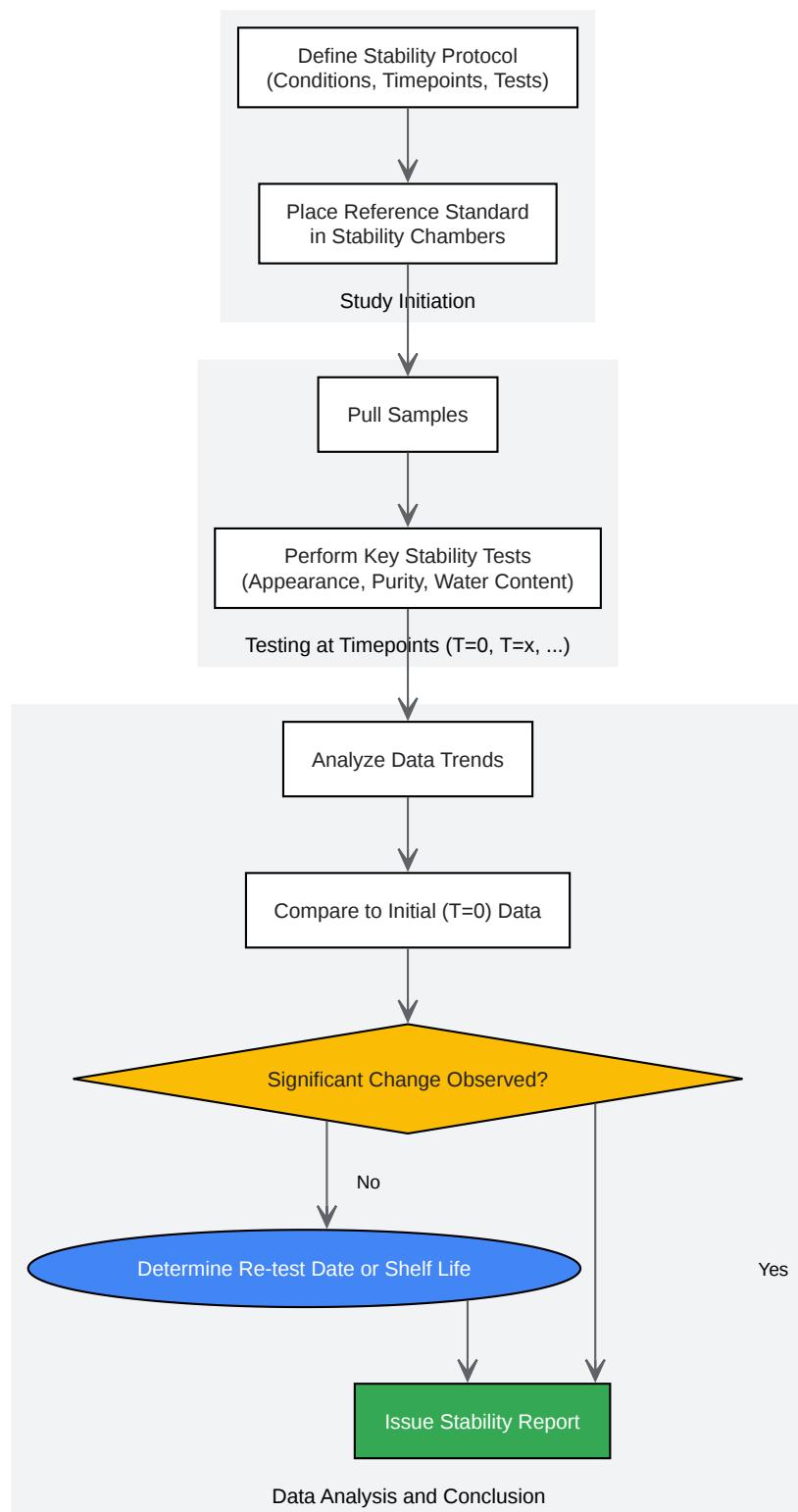


Figure 2: E-Cefdinir Stability Study Logical Flow

[Click to download full resolution via product page](#)Caption: Figure 2: **E-Cefdinir** Stability Study Logical Flow.

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